molecular formula C15H12N2O4S B5829980 methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate

methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate

Cat. No. B5829980
M. Wt: 316.3 g/mol
InChI Key: QYHIQLUGXCYFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a furoate ester derivative of 5-phenyl-1,3,4-oxadiazole-2-thiol, and it has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate is not fully understood. However, it has been suggested that the compound exerts its anticancer activity through the induction of apoptosis in cancer cells. It has also been proposed that the compound inhibits microbial growth by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound induces cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of various bacteria and fungi. Additionally, the compound has been shown to have a fluorescent response to metal ions, making it a potential tool for detecting metal ions in biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate in lab experiments include its potential applications in various scientific research fields, its ability to induce apoptosis in cancer cells, and its antimicrobial properties. However, the limitations of using this compound in lab experiments include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate. One potential direction is to further investigate its potential as an anticancer agent, including its efficacy in vivo. Another direction is to explore its potential as an antimicrobial agent, including its activity against different strains of bacteria and fungi. Additionally, further research could be conducted to fully understand the mechanism of action of this compound and its fluorescent response to metal ions.

Synthesis Methods

The synthesis of methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with methyl 2-bromo-2-furoate in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide, and the product is obtained through purification processes such as column chromatography.

Scientific Research Applications

Methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate has shown potential applications in various scientific research fields. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its antimicrobial properties, as it has shown activity against various bacteria and fungi. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

methyl 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-19-14(18)12-8-7-11(20-12)9-22-15-17-16-13(21-15)10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHIQLUGXCYFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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